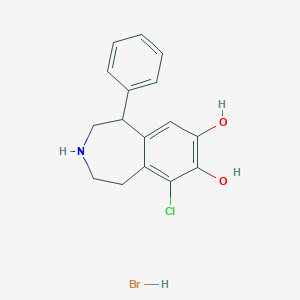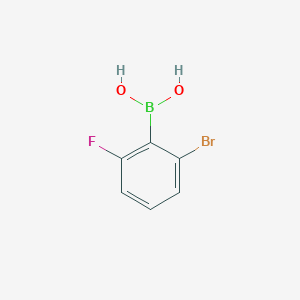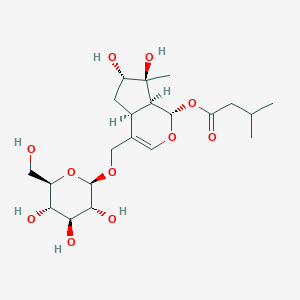
Valerosidate
Vue d'ensemble
Description
Synthesis Analysis
Valerosidate has been found to transform into a compound called 8,9-didehydro-7-hydroxydolichodial (DHD) through a process of thermal hydrolysis . This transformation occurs when valerosidate is subjected to heat, indicating that its structure can change under certain conditions .Molecular Structure Analysis
The molecular structure of valerosidate is complex, with a chemical formula of C₂₁H₃₄O₁₁ . The structure analysis of such compounds often involves techniques such as voltammetry, in situ spectroelectrochemistry, and scanning electrochemical microscopy .Applications De Recherche Scientifique
Anti-Cancer Activity
Valerosidate has been shown to reduce cell viability in colon cancer cells, with an IC50 value at 22.2 ± 1.1 μM . It is not detected in the herbal material of Patrinia villosa (PV) but is a heat-generated compound derived from it. Further research is needed to understand its impact on anti-cancer activity .
Anti-Viral and Anti-Inflammatory Activities
Compounds from Patrinia villosa, including valerosidate, have demonstrated anti-viral and anti-inflammatory activities . These pharmacological properties are significant for developing treatments against viral infections and inflammatory conditions.
Regulation of Cancer-Related Proteins
Valerosidate has been explored for its regulatory effects on cancer-related proteins expressions, such as P53 and PTEN, which are crucial tumor suppressors in colorectal cancer .
Pharmacological Properties
Valeriana officinalis, which contains valerosidate, has been studied for various pharmacological properties. It is known for its sedative and anxiolytic effects due to its action on the GABAergic system .
Mécanisme D'action
Target of Action
Valerosidate is a natural product from Valeriana jatamansi . The exact primary targets of Valerosidate are not well-documented in the literature. More research is needed to identify the specific molecular targets of Valerosidate.
Mode of Action
It has been suggested that valerosidate may have potential anti-cancer properties
Biochemical Pathways
It is known that Valerosidate is a heat-generated compound derived from a natural compound present in Patrinia villosa . More research is needed to understand the biochemical pathways affected by Valerosidate and their downstream effects.
Result of Action
Valerosidate has been found to exhibit inhibitory effects on cell viability in colon cancer cells . It has been reported that Valerosidate reduced cell viability in HCT116 cells, with an IC50 value at 22.2 ± 1.1 μM . Moreover, Valerosidate suppressed cell migration in HCT116 cells . These findings suggest that Valerosidate may have potential anti-cancer properties.
Action Environment
It is known that environmental factors can influence the action of various compounds through mechanisms such as altering dna methylation, which can shape gene expression and subsequent health outcomes . More research is needed to understand how environmental factors influence the action, efficacy, and stability of Valerosidate.
Propriétés
IUPAC Name |
[(1S,4aS,6S,7S,7aS)-6,7-dihydroxy-7-methyl-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O11/c1-9(2)4-14(24)32-19-15-11(5-13(23)21(15,3)28)10(7-29-19)8-30-20-18(27)17(26)16(25)12(6-22)31-20/h7,9,11-13,15-20,22-23,25-28H,4-6,8H2,1-3H3/t11-,12-,13+,15-,16-,17+,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANCLZFYVLANQS-RHMPUOGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C2C(CC(C2(C)O)O)C(=CO1)COC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1[C@H]2[C@H](C[C@@H]([C@@]2(C)O)O)C(=CO1)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





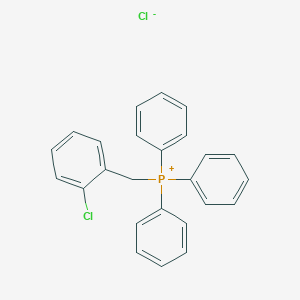



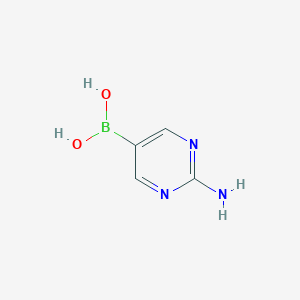

![5-{3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-N-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B151069.png)
![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)
